molecular formula C19H18N2O2S B11357857 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide

Cat. No.: B11357857
M. Wt: 338.4 g/mol
InChI Key: ULVRCJXFZYRVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C19H18N2O2S/c1-13-5-3-4-6-17(13)18(22)20-11-15-12-24-19(21-15)14-7-9-16(23-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

ULVRCJXFZYRVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.